![molecular formula C40H32N2 B14347034 (E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine] CAS No. 92538-42-6](/img/structure/B14347034.png)
(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and biphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] typically involves the condensation of ethane-1,2-diyl bis(4-aminophenyl) and 2-biphenylcarboxaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism by which (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are facilitated by the compound’s structural features, which allow it to fit into specific binding pockets .
類似化合物との比較
Similar Compounds
2,2’-[(E)-1,2-Ethenediyldi-4,1-phenylene]bis(4,6-diphenyl-1,3,5-triazine): This compound shares a similar structural framework but differs in its functional groups, leading to distinct chemical properties and applications.
1,1’-(1,2-Ethanediyldi-4,1-phenylene)bis[2-(1-piperidinyl)ethanone]:
Uniqueness
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] is unique due to its combination of ethane-1,2-diyl and biphenyl groups, which confer specific chemical reactivity and binding properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
92538-42-6 |
|---|---|
分子式 |
C40H32N2 |
分子量 |
540.7 g/mol |
IUPAC名 |
1-(2-phenylphenyl)-N-[4-[2-[4-[(2-phenylphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine |
InChI |
InChI=1S/C40H32N2/c1-3-11-33(12-4-1)39-17-9-7-15-35(39)29-41-37-25-21-31(22-26-37)19-20-32-23-27-38(28-24-32)42-30-36-16-8-10-18-40(36)34-13-5-2-6-14-34/h1-18,21-30H,19-20H2 |
InChIキー |
MPZIDILCSMRZCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=CC=C5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


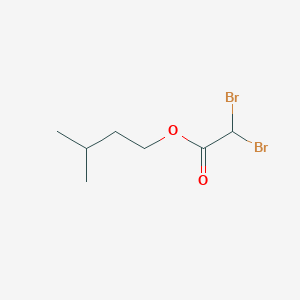

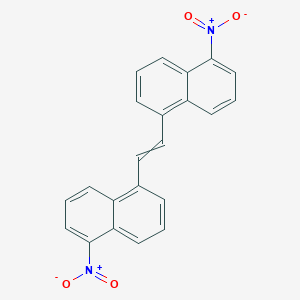
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
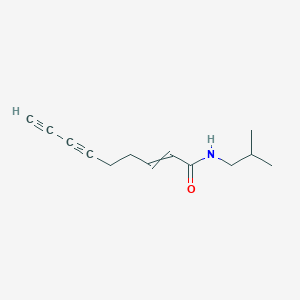
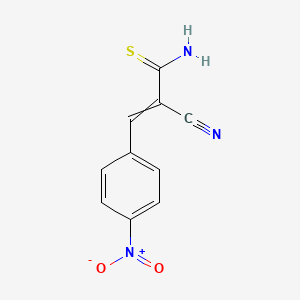
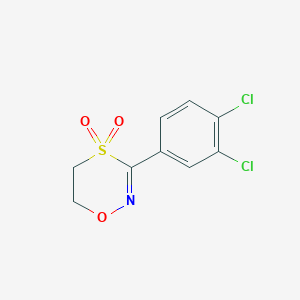
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
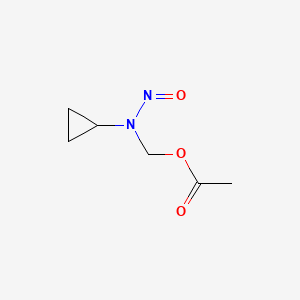
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
